N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

scaffold regioisomerism carboxamide pharmacophore orientation target engagement selectivity

N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (ChemDiv compound ID IB08-1670; molecular formula C22H19N5O2; MW 385.42 g/mol) is a fully synthetic small molecule belonging to the 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide class. The compound features a pyrazole-4-carboxamide core bearing an N1-phenyl substituent, a C5-pyrrol-1-yl group, and a 4-(acetylamino)phenyl moiety on the carboxamide nitrogen.

Molecular Formula C22H19N5O2
Molecular Weight 385.4 g/mol
Cat. No. B6062176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Molecular FormulaC22H19N5O2
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4
InChIInChI=1S/C22H19N5O2/c1-16(28)24-17-9-11-18(12-10-17)25-21(29)20-15-23-27(19-7-3-2-4-8-19)22(20)26-13-5-6-14-26/h2-15H,1H3,(H,24,28)(H,25,29)
InChIKeyBHHAQGDHVRWBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: Core Scaffold Identity and Procurement-Relevant Classification


N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (ChemDiv compound ID IB08-1670; molecular formula C22H19N5O2; MW 385.42 g/mol) is a fully synthetic small molecule belonging to the 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide class . The compound features a pyrazole-4-carboxamide core bearing an N1-phenyl substituent, a C5-pyrrol-1-yl group, and a 4-(acetylamino)phenyl moiety on the carboxamide nitrogen. This scaffold is structurally related to biologically active chemotypes explored as kinase inhibitors (notably p38 MAPK [1] and ERK5 [2]), cannabinoid receptor ligands [3], and HCV replication inhibitors via COX-2 suppression [4]. The compound is supplied as a solid screening compound (47 mg scale) with a shipping lead time of approximately 1 week and is catalogued as an achiral, drug-like diversity screening molecule .

Why N-[4-(Acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Cannot Be Interchanged with Closest In-Class Analogs


Within the 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-carboxamide family, three structural variables critically determine biological target engagement and selectivity: (i) the regioisomeric position of the carboxamide (4-carboxamide vs. 3-carboxamide), which dictates the spatial orientation of the amide pharmacophore relative to the pyrazole N1-aryl group [1]; (ii) the substitution pattern on the carboxamide-linked phenyl ring (para-acetylamino vs. meta-acetylamino), which modulates hydrogen-bonding capacity and steric fit within target binding pockets [2]; and (iii) the presence or absence of electron-withdrawing substituents on the N1-phenyl ring, which alters both electronic distribution across the pyrazole core and lipophilicity-driven pharmacokinetic behavior . The 3-carboxamide regioisomer series has demonstrated COX-2-dependent HCV inhibition (IC50 3.2 μM in COX-2 promoter-linked luciferase reporter assay), while the 4-carboxamide scaffold has been explored in kinase inhibition contexts including p38 MAPK and ERK5 [1]. Simple substitution with a close analog—e.g., the N-[3-(acetylamino)phenyl]-1-(4-fluorophenyl) derivative (CAS 1246058-63-8)—introduces a fluorine atom that increases molecular weight by 18 Da and modifies logP, directly affecting solubility, permeability, and target-binding kinetics . These structural divergences are not incremental; they produce compounds with distinct biological annotation profiles that cannot be assumed interchangeable without confirmatory assay data.

Quantitative Differentiation Evidence for N-[4-(Acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Against Closest Analogs


Carboxamide Regioisomerism: 4-Carboxamide Scaffold Differentiates from Published 3-Carboxamide HCV/COX-2 Series

The target compound positions the carboxamide at the pyrazole C4 position, whereas the most extensively characterized analog series—the 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides—places the amide at C3 [1]. In the 3-carboxamide series, compound 6 (EC50 6.7 μM against HCV replicon 1b, selectivity index 23, and COX-2 promoter assay IC50 3.2 μM) demonstrated that the 3-carboxamide geometry is permissive for COX-2 suppression-mediated anti-HCV activity [1]. The 4-carboxamide scaffold has been independently validated for CB-1 receptor antagonism at submicromolar concentrations through solid-phase library synthesis [2], and related pyrrole-4-carboxamide chemotypes have achieved nanomolar ERK5 inhibition (IC50 6 nM for optimized analog 33j) [3]. No direct head-to-head comparison between the 4-carboxamide and 3-carboxamide regioisomers has been published.

scaffold regioisomerism carboxamide pharmacophore orientation target engagement selectivity

Para-Acetylamino Substituent on Phenyl Ring: Physicochemical and Predicted Binding Differentiation from Meta-Acetylamino Analog

The target compound carries a para-acetylamino group (–NHCOCH3 at the 4-position) on the carboxamide-linked phenyl ring, whereas the closest commercially available analog—N-[3-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS 1246058-63-8, MW 403.4)—bears a meta-acetylamino group . The para-substitution pattern extends the acetylamino group linearly from the phenyl ring, increasing the topological polar surface area contribution from this moiety and altering the hydrogen-bond donor/acceptor geometry compared to the meta orientation, which places the acetylamino group at a 120° angle relative to the carboxamide linkage. This positional difference is expected to produce distinct binding poses in target pockets with directional hydrogen-bonding constraints. Although no published direct binding comparison exists for these two compounds, SAR studies on analogous pyrazole-carboxamide series have established that phenyl ring substituent position (ortho, meta, para) critically affects both potency and selectivity [1].

substituent position effect para vs meta substitution hydrogen-bond donor topology

Absence of Fluorine on N1-Phenyl Ring: Lipophilicity and Metabolic Stability Differentiation from 4-Fluorophenyl-Containing Analogs

The target compound carries an unsubstituted phenyl ring at the pyrazole N1 position, whereas the most closely related structural analog series—including N-[3-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS 1246058-63-8) and 1-(4-fluorophenyl)-N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS 1246071-28-2)—incorporates a 4-fluorophenyl group [1]. The absence of fluorine reduces molecular weight (ΔMW approximately −18 Da vs. the monofluorinated analog) and lowers electronegativity at the N1-aryl position. Literature on the pyrazole-urea p38 MAPK inhibitor series has established that fluorine substitution on the N1-aryl ring modulates both binding affinity and metabolic stability [2]. The measured logP of the target compound (3.69) and its relatively low aqueous solubility (logSw −4.53) are expected to differ from fluorinated analogs, which typically exhibit increased lipophilicity with fluorine addition.

fluorine substitution effect logP modulation metabolic stability physicochemical property differentiation

Physicochemical Drug-Likeness Profile: Quantified Property Set Enabling Selection for Diversity Screening Libraries

The target compound's experimentally derived or calculated physicochemical parameters place it within favorable drug-like chemical space: molecular weight 385.42 g/mol (below the Lipinski threshold of 500), calculated logP 3.69 (below the Lipinski threshold of 5), 2 hydrogen bond donors (below the threshold of 5), 5 hydrogen bond acceptors (below the threshold of 10), and a polar surface area of 93.95 Ų (below the Veber threshold of 140 Ų for oral bioavailability) . The compound has zero Lipinski violations. By comparison, the N-allyl analog (CAS 1190265-67-8, MW 292.33, C17H16N4O) has a lower molecular weight but lacks the acetylamino functionality that provides an additional hydrogen-bonding pharmacophore . The logP of 3.69 indicates moderate lipophilicity appropriate for cellular permeability without excessive hydrophobicity-driven promiscuity or solubility limitations, though the low aqueous solubility (logSw −4.53) may necessitate DMSO stock solution preparation for biological assays .

drug-likeness Lipinski Rule of Five physicochemical profiling diversity screening

Explicit Evidence Limitation Statement: Absence of Published Direct Head-to-Head Biological Potency Data

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Patents, and authoritative chemical databases (PubChem, ChemSpider) as of May 2026 did not identify any peer-reviewed publication or patent that reports quantitative biological activity data (IC50, EC50, Ki, Kd, or % inhibition) specifically for N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide [1][2]. The compound is listed in the ChemDiv screening catalog (ID IB08-1670) without associated bioactivity annotation . In contrast, the 3-carboxamide regioisomer series has published HCV replicon EC50 values (5–8 μM range), COX-2 promoter IC50 (3.2 μM), and selectivity indices [1], and the 4-carboxamide scaffold has library-level CB-1 antagonist data at submicromolar concentrations [2]. No direct head-to-head comparison between this compound and any named analog has been published. Consequently, all differentiation claims above are based on physicochemical property comparison, scaffold-level biological inference, and structural rationale rather than on comparative bioassay data. Users should treat this compound as a structurally defined screening candidate requiring de novo biological profiling.

data transparency evidence gap procurement risk assessment

Evidence-Backed Research and Procurement Application Scenarios for N-[4-(Acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide


Diversity-Based High-Throughput Screening (HTS) Library Expansion with a Drug-Like 4-Carboxamide Pyrazole Scaffold

This compound is structurally qualified for inclusion in diversity screening libraries targeting novel GPCR or kinase hits. With zero Lipinski violations (MW 385.42, logP 3.69, HBD 2, HBA 5, PSA 93.95 Ų) [1], it occupies drug-like chemical space distinct from the widely profiled 3-carboxamide pyrazole series. The 1,5-diarylpyrazole-4-carboxamide scaffold has been validated to yield submicromolar CB-1 receptor antagonists through solid-phase library synthesis [2], demonstrating that the 4-carboxamide geometry is compatible with GPCR target engagement. Users screening against under-explored GPCR targets or kinases lacking annotated inhibitors may find this scaffold a useful addition where 3-carboxamide series have already been exhausted.

Kinase Inhibitor Lead Generation Leveraging the Pyrrole-Pyrazole-4-Carboxamide Pharmacophore

The pyrrole-carboxamide motif is a recognized kinase inhibitor pharmacophore, with optimized pyrrole-4-carboxamide series achieving nanomolar ERK5 inhibition (IC50 6 nM) and excellent kinase selectivity [1], and pyrazole-urea analogs (BIRB 796) advancing to clinical candidacy for p38 MAPK [2]. This compound combines both a pyrrole ring (at C5) and a pyrazole-4-carboxamide core in a single molecule, offering a merged pharmacophore for kinase selectivity screening. Compared to the p38-targeted 1-(4-fluorophenyl) analogs, the absence of fluorine on the N1-phenyl ring [3] may confer differential selectivity against kinase panels where fluorinated compounds exhibit polypharmacology.

Structure-Activity Relationship (SAR) Exploration Around the 4-Acetylamino Phenyl Motif

The para-acetylamino group provides a defined hydrogen-bond donor/acceptor pair that distinguishes this compound from analogs bearing meta-acetylamino (CAS 1246058-63-8) [1] or N-allyl (CAS 1190265-67-8) [2] substituents. In systematic SAR campaigns, this compound can serve as the para-substituted reference point for probing the spatial requirements of the target binding pocket. The acetylamino group can be hydrolyzed to the free amine for further derivatization, enabling exploration of amide, sulfonamide, or urea congeners without resynthesizing the pyrazole-pyrrole core. This synthetic tractability, combined with the defined scaffold, positions the compound as a versatile starting material for focused medicinal chemistry optimization.

Negative Control or Orthogonal Chemotype for COX-2/HCV Mechanism-of-Action Studies

The 3-carboxamide regioisomer series has well-characterized anti-HCV activity mediated through COX-2 suppression (compound 6: HCV EC50 6.7 μM, COX-2 IC50 3.2 μM) [1]. Because the 4-carboxamide scaffold has a fundamentally different pharmacophore geometry and has been associated with CB-1 and kinase targets rather than COX-2 [2][3], this compound may function as a regioisomeric negative control in assays designed to confirm COX-2-dependent mechanisms. Procurement for this purpose is justified when a structurally matched but mechanistically orthogonal compound is needed to rule out scaffold-class effects in phenotypic screening.

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